molecular formula C11H16N2 B8764686 5-Phenyl-[1,4]diazepane

5-Phenyl-[1,4]diazepane

Cat. No.: B8764686
M. Wt: 176.26 g/mol
InChI Key: QCAAXQQWOQRRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-[1,4]diazepane is a chemical compound featuring a seven-membered 1,4-diazepane ring core substituted with a phenyl group. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its wide range of therapeutic potential and presence in biologically active compounds . Derivatives of 1,4-diazepane are known to exhibit diverse biological activities, including antimicrobial , antitumor, anticancer, and anti-inflammatory properties . This specific scaffold serves as a fundamental structure for synthesizing diverse drug molecules and is a key component in the core moiety of certain liponucleoside antibiotics, which are known to target the bacterial enzyme MraY, an essential player in bacterial cell wall synthesis . As such, this compound is a valuable intermediate for researchers working in antimicrobial development . Furthermore, this compound can be utilized as a key building block in organic synthesis for the construction of more complex diazepine and benzodiazepine derivatives, which have extensive applications as psychotropic agents, anticonvulsants, and analgesics . The presence of the phenyl substituent can influence the compound's electronic properties and interactions with biological targets, making it a versatile precursor for structure-activity relationship (SAR) studies. Researchers can employ this compound in the design and synthesis of novel molecules for screening against various diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

5-phenyl-1,4-diazepane

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11/h1-5,11-13H,6-9H2

InChI Key

QCAAXQQWOQRRIO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNC1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1,4 Diazepane Ring Systems Bearing Phenyl Substituents

Strategies for the Construction of the 1,4-Diazepane Nucleus

The formation of the 1,4-diazepane ring can be broadly categorized into two main approaches: the convergent assembly of multiple components in a single step or the sequential construction and subsequent intramolecular cyclization of a linear precursor.

Multicomponent reactions (MCRs) offer an efficient route to complex molecules like phenyl-substituted diazepanes by combining three or more starting materials in a one-pot reaction. This approach is highly valued for its step and atom economy.

A classical and widely used method for the synthesis of 1,4- and 1,5-diazepine derivatives is the condensation reaction between a 1,2-diamine and a 1,3-dicarbonyl compound. researchgate.netrsc.org This reaction typically proceeds via the formation of enamine or imine intermediates, followed by an intramolecular cyclization and dehydration to yield the seven-membered ring. To synthesize a 5-phenyl substituted diazepine (B8756704), a precursor such as 1-phenyl-1,3-butanedione (benzoylacetone) can be reacted with a 1,2-diamine like ethylenediamine.

The reaction is often facilitated by an acid catalyst to promote the condensation and cyclization steps. rsc.org Various catalysts have been employed, demonstrating the versatility of this approach. For instance, the synthesis of pyrazole-bearing 1,5-benzodiazepines has been achieved by reacting o-phenylenediamine (B120857) with 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones using piperidine (B6355638) and acetic acid as catalysts in DMF. dokumen.pub While this yields a benzodiazepine (B76468), the fundamental reaction principle of condensing a diamine with a dicarbonyl equivalent is the same.

Table 1: Examples of Cyclodehydrative Synthesis of Phenyl-Substituted Diazepines

Diamine ComponentDicarbonyl/Ketone ComponentCatalyst/SolventProduct TypeYield (%)Reference
o-Phenylenediamine3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-onesPiperidine, Acetic Acid / DMFPyrazole-bearing 1,5-Benzodiazepine56-79% dokumen.pub
o-PhenylenediamineChalconesSiO₂-Al₂O₃ / Ethanol1,5-Benzodiazepine~93% dokumen.pub
o-PhenylenediamineKetonesSulfated Zirconia / Solvent-free2,3-Dihydro-1H-1,5-benzodiazepine80-96% rsc.org

In line with the principles of green chemistry, efforts have been made to develop synthetic protocols that minimize or eliminate the use of hazardous solvents and catalysts. The condensation of diamines and dicarbonyls has been successfully adapted to solvent-free conditions, often with the use of recyclable solid catalysts. rsc.orgresearchgate.net

For example, the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines has been effectively carried out by condensing o-phenylenediamine with various ketones using a versatile solid superacid catalyst, sulfated zirconia, under solvent-free conditions, providing excellent yields. rsc.org Another green approach involves using a reusable catalyst like ferrocene-supported activated carbon for the synthesis of 1,5-benzodiazepines under mild, solvent-free conditions. dokumen.pub Microwave irradiation has also been employed to accelerate these reactions, often without the need for a solvent. These methods not only reduce the environmental impact but also simplify the workup procedure, as the products can often be isolated by simple filtration and washing.

Table 2: Green Synthetic Approaches to Phenyl-Substituted Diazepines

ReactantsConditionsCatalystYield (%)Key FeatureReference
o-Phenylenediamine, KetonesSolvent-freeSulfated Zirconia80-96%Recyclable solid superacid catalyst rsc.org
o-Phenylenediamine, Ketones90 °C, Solvent-freeFerrocene-supported Activated Carbon~90%Heterogeneous, eco-friendly catalyst dokumen.pub
o-Phenylenediamine, KetonesSolvent-freeBaTi₀.₈₅Zr₀.₁₅O₃90-98%Heterogeneous catalyst, short reaction time dokumen.pub
1,2-Diamine, 1,3-Diketone, AldehydeWaterOxalic Acid92-94%Three-component reaction in water

An alternative to multicomponent reactions is the construction of a linear precursor containing the necessary functionalities, which then undergoes an intramolecular ring-closure reaction to form the diazepine nucleus.

One of the most established methods for synthesizing 1,4-benzodiazepines, such as those with a 5-phenyl substituent, involves a multi-step process where the final ring-closing step is mediated by ammonia (B1221849). A common pathway starts with a 2-aminobenzophenone (B122507) derivative. This is first acylated with a haloacetyl halide, followed by the addition of ammonia, which displaces the halide to form a glycinamide (B1583983) intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization (imine formation) to yield the 1,4-benzodiazepine (B1214927) ring.

A more direct ammonia-mediated cyclization is employed in the synthesis of 7-chloro-5-phenyl-1H-benzo[e] Current time information in Bangalore, IN.nih.govdiazepine-2(3H)-thione. In this process, an intermediate is cyclized using ammonia donors like urotropine (hexamethylenetetramine) or ammonium (B1175870) bicarbonate in a polar aprotic solvent to form the seven-membered diazepine ring. Current time information in Bangalore, IN.

Table 3: Ammonia-Mediated Cyclization for Phenyl-Substituted Benzodiazepines

PrecursorAmmonia SourceSolvent / TemperatureProductYield (%)Reference
2-(2-amino-N-(2-chloroacetyl)acetamido)-5-chlorobenzophenoneUrotropineEthanol / 60-80 °C7-chloro-5-phenyl-1H-benzo[e] Current time information in Bangalore, IN.nih.govdiazepin-2(3H)-one73% Current time information in Bangalore, IN.
2-(2-amino-N-(2-chloroacetyl)acetamido)-5-chlorobenzophenoneAmmonium BicarbonateEthanol / 80 °C7-chloro-5-phenyl-1H-benzo[e] Current time information in Bangalore, IN.nih.govdiazepin-2-one- Current time information in Bangalore, IN.

The formation of the 1,4-diazepane ring can also be achieved through the double N-alkylation of a diamine with a suitable dihaloalkane. A divergent and modular synthetic approach has been developed for a series of substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes via an SN2-type ring opening of activated aziridines with aryl amines, followed by a base-mediated coupling with suitable dihaloalkanes. researchgate.net

A more direct example involves the synthesis of 5-substituted hexahydro-1H-1,4-diazepine analogues starting from N,N'-dibenzyl-1,2-ethylenediamine and methyl 2,4-dibromobutyrate. This reaction proceeds through nucleophilic substitution to form the seven-membered ring, followed by subsequent functional group manipulations. Although this specific example does not directly produce a 5-phenyl derivative, the methodology is applicable. By starting with a phenyl-substituted diamine or a dibromo-compound bearing a phenyl group, this strategy can be adapted for the synthesis of 5-phenyl- Current time information in Bangalore, IN.nih.govdiazepane. For instance, the cyclization of an intermediate like N¹-benzyl-N²-(3-bromopropyl)ethane-1,2-diamine would lead to a benzyl-substituted 1,4-diazepane.

Table 4: Synthesis of 1,4-Diazepanes from Dihaloalkanes and Diamines

Diamine DerivativeDihaloalkane DerivativeReaction TypeProduct CoreReference
N,N'-dibenzyl-1,2-ethylenediamineMethyl 2,4-dibromobutyrateNucleophilic Substitution / Cyclization5-Substituted hexahydro-1H-1,4-diazepine
Aryl AminesDihaloalkanesBase-mediated coupling (after aziridine (B145994) opening)Substituted 1,4-diazepanes researchgate.net

Photocatalytic Methods for Bridged Diazepane Architectures

Visible-light photoredox catalysis has become a potent tool for constructing complex molecular architectures under mild conditions. researchgate.net One notable application is in the dearomative construction of bridged diazepane systems. chemrxiv.orgresearchgate.net Research has demonstrated the photocatalytic formation of 2,7-diazabicyclo[3.2.1]octanes, which are bridged 1,3-diazepanes, through a reductive diversion of the Minisci reaction. chemrxiv.orgnih.gov

This process involves the radical addition to the C4 position of 4-substituted quinoline (B57606) substrates. chemrxiv.orgresearchgate.net A subsequent reduction promoted by a Hantzsch ester leads to a dihydropyridine (B1217469) intermediate, which then undergoes an in situ two-electron ring closure to form the bridged diazepane architecture. chemrxiv.orgresearchgate.net This methodology has proven effective for a wide range of N-arylimine and quinoline derivatives and is efficient in creating sterically congested all-carbon quaternary centers. nih.govscispace.com While these examples focus on the 1,3-diazepane (B8140357) isomer, the principles of using photocatalysis to forge complex, sp³-rich diazepane cores are significant. chemrxiv.orgresearchgate.net

C–C Activation Strategies in Medium-Ring Heterocycle Synthesis

The synthesis of medium-sized rings, including 1,4-diazepanes, is a formidable task in organic chemistry. chinesechemsoc.org Strategies involving C–C bond activation or cleavage have emerged as powerful alternatives to traditional cyclization methods. chinesechemsoc.orgacs.org These routes circumvent the challenges of end-to-end cyclization by re-engineering smaller, more readily accessible ring systems. chinesechemsoc.org

One innovative approach uses secondary amines and anilines as directing groups to facilitate the regioselective C–C bond activation of non-activated cyclopropanes under rhodium catalysis. acs.org The resulting amino-stabilized rhodacycle intermediate can then undergo carbonylative C–N bond formation to yield seven- and eight-membered lactams, which are key precursors to diazepane structures. acs.org This represents a rare instance where C–C bond oxidative addition of simple cyclopropanes is successfully used in reaction design. acs.org

Another strategy is an electrochemical dehydrogenative ring-expansion, which can convert benzocyclic ketones and amides into highly functionalized eight- to eleven-membered lactams. chinesechemsoc.org Mechanistic studies suggest this process occurs through a remote amidyl radical migration that induces C–C bond cleavage. chinesechemsoc.org Such ring-expansion techniques are valuable for accessing the larger scaffolds of medium-ring heterocycles. chinesechemsoc.org

Stereoselective Synthesis of 1,4-Diazepane Derivatives

The presence of chiral centers in drug molecules is correlated with greater clinical success and potentially fewer off-target effects, making the asymmetric synthesis of diazepanes a critical area of research. nih.gov

Asymmetric Synthetic Routes to Chiral Diazepanes

Enzymatic catalysis offers a green and highly selective method for producing chiral 1,4-diazepanes. researchgate.netacs.org An intramolecular asymmetric reductive amination catalyzed by imine reductases (IREDs) has been developed to synthesize a variety of substituted chiral 1,4-diazepanes from the corresponding aminoketones with high enantiomeric excess (93% to >99%). researchgate.netacs.orgdiva-portal.org Researchers have identified several enantiocomplementary IREDs, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the target molecule. researchgate.netacs.org The catalytic efficiency of these enzymes can be significantly improved through protein engineering techniques like saturation mutagenesis. researchgate.netacs.orgdiva-portal.org

Transition-metal catalysis also provides powerful routes. Palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones has been used to create gem-disubstituted diazepanone heterocycles bearing various functional groups. nih.gov This method can achieve high yields (up to >99%) and excellent enantioselectivity (up to 95% ee). nih.gov The success of this transformation often depends on the careful selection of the ligand and a nonpolar solvent. nih.gov

Catalytic Approaches for Enantioselective and Diastereoselective Control

Achieving stereochemical control is paramount in the synthesis of functionalized diazepanes. researchgate.net Catalytic methods provide the most elegant solutions for establishing both enantioselectivity and diastereoselectivity.

For enantioselective control, biocatalytic reductive amination using IREDs stands out for its high efficiency and selectivity. researchgate.netdiva-portal.org As detailed in the table below, different enzymes can produce opposite enantiomers, and their performance can be enhanced through mutation.

CatalystSubstrate TypeProductEnantiomeric Excess (ee)Key Finding
IRED from Leishmania major (IR1)Aminoketone(R)-1,4-diazepane derivativeHighWild-type enzyme shows moderate catalytic efficiency. researchgate.netacs.org
IR1 mutant Y194F/D232HAminoketone(R)-1,4-diazepane derivative>99%61-fold improvement in catalytic efficiency over wild-type. researchgate.netacs.orgdiva-portal.org
IRED from M. echinaurantiaca (IR25)Aminoketone(S)-1,4-diazepane derivative93 - >99%Provides access to the opposite enantiomer with high selectivity. researchgate.netacs.orgacs.org
Palladium / (S)-(CF₃)₃-t-BuPHOX1,4-Diazepan-5-onegem-disubstituted diazepanoneup to 95%Electron-rich protecting groups and nonpolar solvents are crucial for high ee. nih.gov
Rhodium / (R)-DTBM-SegphosN-benzylamino N-tosyl allene3-vinyl-1,4-Benzodiazepine90:10 erEffective for asymmetric hydroamination to form benzofused diazepines. nih.gov

Diastereoselective synthesis has been advanced through radical cascade cyclizations, particularly for creating indole-fused diazepine derivatives with excellent diastereoselectivity. rsc.org Other strategies include the diastereoselective introduction of a nitrogen atom into an existing enantiomerically pure molecule. researchgate.net

Regiospecific Functionalization and Derivatization of the 1,4-Diazepane Ring System

The functionalization of the 1,4-diazepane scaffold is crucial for modulating its properties and exploring its potential in various applications.

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic groups onto the 1,4-diazepane ring is a key strategy for creating structurally diverse and biologically relevant molecules. researchgate.net Compounds containing diazepine moieties fused with other rings are of significant interest. researchgate.net

Several methods exist for this purpose:

Condensation Reactions: An efficient method for synthesizing fused 1,4-diazepines involves the base-catalyzed condensation of 1,2-diamines with carbonyl compounds, which works well for derivatives with both electron-releasing and electron-withdrawing substituents. researchgate.net

Palladium-Catalyzed Reactions: Domino reactions involving intramolecular N-arylation and C-H activation can lead to N-polyheterocycles containing 8- to 13-membered rings. mdpi.com

Copper-Catalyzed Coupling: The intramolecular C-N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by CuI/N,N-dimethylglycine, produces azetidine-fused 1,4-benzodiazepines. nih.gov These fused systems can then undergo ring-opening reactions to introduce further functionalization. nih.gov

Photoredox Catalysis: Indole-fused 1,4-diazepinones can be synthesized via a photoredox-catalyzed cascade reaction involving radical addition to an alkene followed by intramolecular cyclization. unimi.it

The direct attachment of aryl groups is also common. For example, 1-(2,4-Dichlorobenzyl)-1,4-diazepane is likely synthesized via the alkylation of 1,4-diazepane with the corresponding benzyl (B1604629) halide. smolecule.com The introduction of substituted benzylidene groups at position 3 of the diazepine ring has also been explored to produce potent compounds. chemisgroup.us

MethodReactantsProduct Type
Base-catalyzed condensation1,2-diamines, dicarbonyl compoundsFused 1,4-diazepines researchgate.net
CuI/N,N-dimethylglycine catalysis1-(2-bromobenzyl)azetidine-2-carboxamidesAzetidine-fused 1,4-benzodiazepines nih.gov
Photoredox catalysisN-indolyl phenylacrylamides, aroyl chloridesIndole-fused 1,4-diazepinones unimi.it
N-Alkylation1,4-diazepane, 2,4-dichlorobenzyl halide1-Arylmethyl-1,4-diazepane smolecule.com

N-Substitution Strategies and Diversity-Oriented Synthesis

The two nitrogen atoms within the 1,4-diazepane ring serve as primary handles for chemical modification, allowing for the introduction of a wide array of substituents. These modifications are crucial for tuning the pharmacological and physicochemical properties of the resulting molecules. Regioselective alkylation or acylation at the nitrogen positions is a common strategy to build molecular diversity. acs.org

Diversity-Oriented Synthesis (DOS) has emerged as a powerful paradigm for creating collections of structurally diverse small molecules, and the 1,4-diazepane scaffold is well-suited for such approaches. nih.gov Modular synthetic routes, where different building blocks can be combined, allow for systematic variation of the ring size, substitution patterns, and stereochemical configuration of the final heterocyclic scaffolds. rsc.orgresearchgate.net One such approach involves the combination of cyclic sulfamidate and hydroxy sulfonamide building blocks to produce a range of diazepine structures. rsc.orgresearchgate.net

Multicomponent reactions (MCRs) represent another efficient strategy for generating chemical diversity. The Ugi four-component reaction (Ugi-4CR), for instance, has been successfully employed to rapidly assemble diverse 1,4-benzodiazepine libraries from various starting materials, including aminophenylketones and methyl anthranilate. nih.gov This method allows for the introduction of multiple points of diversity in a single synthetic step by simply changing the isocyanide, carboxylic acid, or other inputs. nih.gov Furthermore, late-stage diversification strategies, where a common diazepane core is first synthesized and then subjected to various derivatization reactions, provide another avenue for creating libraries of related compounds. researchgate.net

Synthetic StrategyKey Reaction TypeBuilding Blocks/InputsSource of Diversity
Modular SynthesisCyclization/CouplingCyclic sulfamidates, Hydroxy sulfonamidesVariation in building block structure and configuration rsc.orgresearchgate.net
Multicomponent Reaction (MCR)Ugi-4CRAmines (e.g., aminophenylketones), Isocyanides, Aldehydes, Carboxylic acidsVariation of each of the four components nih.gov
Diversity Oriented Clicking (DOC)Click Chemistry/CycloadditionAlkynyl-1-sulfonyl fluoride (B91410) (SASF) hubs, Azomethine iminesVariation in cycloaddition partners nih.gov

Scaffold Modification for Specific Molecular Interactions

Beyond substitution at the nitrogen atoms, modifications to the core carbon framework of the diazepane ring and its phenyl substituent are critical for achieving specific molecular interactions with biological targets. These modifications can fundamentally alter the shape, rigidity, and electronic properties of the scaffold.

Scaffold hybridization, which involves fusing the diazepane ring with other heterocyclic systems like pyrazole (B372694) or thiadiazole, is a common strategy to create novel pharmacophores. chemrxiv.orgchemrxiv.org These fused systems can present different vectors for substitution and engage in unique binding interactions. For example, the synthesis of pyrazolo-diazepine carboxylates creates a valuable scaffold for drug design that can undergo further functionalization, such as Buchwald and Chan arylations on the free N-terminal of the diazepine. chemrxiv.orgchemrxiv.org

Direct functionalization of the carbon skeleton, such as C-H bond activation, offers a powerful tool for precise scaffold modification. The ortho-functionalization of the 5-phenyl group on a related 1,4-benzodiazepine has been achieved through cyclopalladation, enabling the introduction of substituents at a specific position to enhance binding. researchgate.net The unique structure of these diazepine derivatives can also allow for the formation of chelated metal complexes, a specific type of molecular interaction driven by the geometry of the scaffold. researchgate.net

In some cases, the scaffold is intentionally designed to mimic the structure of endogenous ligands. Researchers have designed and synthesized 1,4-dihydro- acs.orgacs.orgdiazepine-5,7-dione cores as lower molecular weight mimics of peptide backbones to target G protein-coupled receptors (GPCRs). nih.gov This demonstrates how fundamental changes to the scaffold's oxidation state and substitution can create a molecule tailored for specific biological interactions. nih.gov

Modification TypeExamplePurpose / OutcomeReference
Scaffold HybridizationFusion with a pyrazole ringCreates a novel pyrazolo-diazepine pharmacophore for drug design chemrxiv.orgchemrxiv.org
C-H FunctionalizationOrtho-functionalization of the 5-phenyl group via palladationIntroduces substituents at a defined position to probe or enhance molecular interactions researchgate.net
Backbone MimicrySynthesis of a 1,4-diazepine-5,7-dione coreEmulates a peptide backbone to target GPCRs nih.gov
Phenyl Ring SubstitutionIntroduction of fluoro or methoxy (B1213986) groups on the phenyl ringModulates potency and solubility for antiparasitic activity nih.gov

Scalability and Industrial Relevance of Diazepane Synthetic Routes

The transition of a promising compound from a laboratory setting to industrial-scale production requires synthetic routes that are not only efficient but also scalable, safe, and economically viable. Many synthetic methods reported in the literature suffer from drawbacks that make them unsuitable for large-scale manufacturing, such as high costs, low yields, or the use of hazardous reagents. researchgate.net

Consequently, significant research has been dedicated to developing scalable syntheses for diazepine-containing molecules. Reports describe "short scalable synthesis" protocols and "improved and scalable synthesis" methods for various diazepine and benzodiazepine derivatives, including clinical candidates. chemrxiv.orgnih.govnih.gov These routes are often designed to be more economical and technically feasible, addressing the challenges of large-scale production. researchgate.net A key aspect of scalability is the development of procedures that can be safely implemented in large reactors, often involving controlled addition of reagents and careful temperature management. nih.gov

Process Optimization for High-Yield Production

Process optimization is essential for maximizing the yield and purity of the final product, which directly impacts the economic feasibility of industrial production. This involves a systematic investigation of reaction parameters to identify the most favorable conditions.

A critical step in many diazepine syntheses is the formation of the seven-membered ring. The choice of base, for example, can dramatically affect the outcome. In one study on the synthesis of a chiral 1,4-diazepine, several bases were evaluated. While some conditions led to incomplete conversion or racemization of the product, the systematic analysis identified potassium t-butoxide (t-BuOK) as the optimal base, providing high yield while preserving the enantiomeric excess. nih.gov Similarly, the development of efficient catalytic systems is a major focus. The use of Keggin-type heteropolyacids as catalysts for diazepine synthesis has been optimized, with studies showing a clear order of catalytic efficiency, allowing for the selection of the best-performing catalyst to achieve high yields in shorter reaction times. nih.gov

Another significant bottleneck in large-scale production is product purification. Column chromatography, a standard technique in the lab, is often impractical and costly on an industrial scale. Therefore, process optimization frequently involves designing workup and crystallization procedures that allow for the isolation of intermediates and the final product with high purity, eliminating the need for chromatography. nih.gov

Optimization of 1,4-Diazepine Ring Formation nih.gov
EntryBase (equiv.)Reaction Time (h)Yield (%)Enantiomeric Excess (%)
1NaOH (0.1)186099.5
2NaOH (0.1)248053.9
3NaOH (1.0)12800.0
4None (Heat)45099.2

This table illustrates the effect of different bases and conditions on the yield and stereochemical integrity of a chiral 1,4-diazepine. The results show that while using a full equivalent of NaOH accelerates the reaction, it leads to complete racemization. Milder conditions with catalytic base or heat preserve the stereochemistry but may result in lower or incomplete conversion.

Structural Elucidation and Conformational Analysis of 5 Phenyl 1 2 Diazepane and Analogous Structures

Advanced Spectroscopic Characterization

A combination of spectroscopic methods is employed to confirm the chemical structure, identify functional groups, and determine the molecular weight and elemental composition of 5-Phenyl- researchgate.netrsc.orgdiazepane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of diazepine (B8756704) derivatives. researchgate.netnih.gov The chemical shifts, signal multiplicities, and coupling constants provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

For instance, in derivatives of 1,4-diazepane, the proton signals for the diazepine ring typically appear in specific regions of the ¹H NMR spectrum. researchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for the carbons of the phenyl group and the seven-membered diazepine ring. researchgate.net The precise chemical shifts can be influenced by the substituents on the phenyl ring and the nitrogen atoms of the diazepine ring. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Diazepine Derivatives

Compound Type¹H NMR (ppm)¹³C NMR (ppm)
Substituted 1,4-Diazepane DerivativesSignals corresponding to aromatic protons, diazepine ring protons, and substituent protons. researchgate.netSignals for aromatic carbons, diazepine ring carbons, and substituent carbons. researchgate.net
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one4.34 (s, 2H), 7.148-7.555 (m, 8H), 9.40 (s, 1H) researchgate.netData not explicitly provided in the search results.
1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole (analogous structure)7.74 (2 H, d, J = 8.4 Hz, Ar-H), 7.69 (1 H, s, C=CH), 7.40-7.29 (7 H, m, Ar-H), 5.57 (2 H, s, CH2) rsc.org147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, 54 rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule. nih.govrsc.org The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

For diazepine derivatives, key vibrational bands include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹. ijacskros.com

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. researchgate.netijacskros.com

C=O stretching (if applicable): For diazepinone derivatives, a strong absorption band for the carbonyl group is observed around 1650-1680 cm⁻¹. researchgate.netijacskros.com

C=N stretching: This can be observed in the 1600-1650 cm⁻¹ region.

C=C stretching (aromatic): These are typically seen in the 1450-1600 cm⁻¹ range. researchgate.net

Table 2: Key IR Absorption Bands for a Diazepine Derivative

Functional GroupWavenumber (cm⁻¹)
N-H~3352 ijacskros.com
C-H (Aromatic)~3042 researchgate.net
C-H (Aliphatic)~2961 researchgate.net
C=O~1682 researchgate.net
C=C (Aromatic)~1607 researchgate.net

Note: The data is based on a representative diazepine derivative and may vary for 5-Phenyl- researchgate.netrsc.orgdiazepane.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of the compound and for obtaining structural information through the analysis of its fragmentation pattern. nih.govrsc.org The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. nist.govresearchgate.net

The fragmentation of diazepine derivatives upon electron impact often involves characteristic losses of small molecules or radicals. libretexts.orguni-saarland.de The fragmentation pattern can provide valuable clues about the structure of the molecule. For instance, the loss of fragments corresponding to the phenyl group or parts of the diazepine ring can be observed. researchgate.netnih.gov

Table 3: Mass Spectrometry Data for an Analogous Diazepine Derivative

Ionm/z (relative intensity, %)
[M]⁺Varies depending on the specific derivative researchgate.net
[M+H]⁺Can be observed with soft ionization techniques like ESI
Fragment IonsDependent on the specific structure and substituents researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in the compound. nih.govrsc.org This data is used to confirm the empirical and molecular formula of the synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed structure. researchgate.net

Table 4: Example of Elemental Analysis Data

ElementCalculated (%)Found (%)
CVariesVaries researchgate.net
HVariesVaries researchgate.net
NVariesVaries researchgate.net

Note: The values are dependent on the specific molecular formula of the compound being analyzed.

X-ray Crystallography for Solid-State Geometric Analysis

Determination of Seven-Membered Ring Conformation (e.g., Chair Conformation)

The seven-membered diazepine ring is flexible and can adopt various conformations, such as chair, boat, or twist-boat. mdpi.comresearchgate.net X-ray crystallography is the definitive method for determining the preferred conformation in the solid state.

For many 1,4-diazepane derivatives, the seven-membered ring has been found to adopt a chair conformation. iucr.orgnih.gov In this conformation, substituents on the ring can occupy either axial or equatorial positions. For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the diazepine ring adopts a chair conformation with the chlorophenyl substituents in equatorial orientations. iucr.orgnih.gov The specific puckering parameters and torsion angles obtained from the crystal structure analysis provide a detailed description of the ring's geometry. nih.gov

Table 5: Crystallographic Data for a Substituted 1,4-Diazepan-5-one

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
Ring ConformationChair iucr.orgnih.gov
Substituent OrientationEquatorial iucr.orgnih.gov

Computational Chemistry Methodologies Applied to 1,4 Diazepane Research

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 5-Phenyl- nih.govresearchgate.netdiazepane.

Geometry Optimization and Energy Minimization Studies

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.gov This corresponds to the most stable three-dimensional conformation of the molecule. For the 1,4-diazepane ring, which is a flexible seven-membered ring, multiple conformations such as chair and boat forms are possible. nih.govresearchgate.net DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can accurately predict the relative energies of these conformers and identify the global minimum energy structure of 5-Phenyl- nih.govresearchgate.netdiazepane. researchgate.net These studies are crucial as the specific conformation often dictates the molecule's biological activity and interaction with target proteins.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. espublisher.com For derivatives of 1,4-diazepane, DFT calculations are used to determine the energies of the HOMO and LUMO, and visualize their spatial distribution. In a typical analysis of a phenyl-substituted diazepine (B8756704) derivative, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed across the diazepine scaffold. This information is vital for predicting how the molecule will interact with other species in chemical reactions.

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (Gap) Energy gap between HOMO and LUMO (ELUMO - EHOMO)4.0 to 5.0

Note: The values in this table are representative for similar heterocyclic compounds and would require specific DFT calculations for 5-Phenyl- nih.govresearchgate.netdiazepane for precise determination.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting how a molecule will interact with other molecules, identifying likely sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. For 5-Phenyl- nih.govresearchgate.netdiazepane, the nitrogen atoms of the diazepine ring are expected to be regions of negative electrostatic potential due to their lone pairs of electrons, making them potential hydrogen bond acceptors. The phenyl ring may exhibit a complex potential landscape, while the hydrogen atoms bonded to nitrogen or carbon will show positive potential.

Analysis of Electronic Properties and Molecular Interactions

Beyond FMO and MEP analysis, DFT calculations can provide a wealth of information about other electronic properties. These include the dipole moment, polarizability, and atomic charges (e.g., Mulliken charges). These properties collectively govern the molecule's intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. Understanding these electronic characteristics is essential for predicting the molecule's solubility, crystal packing, and its ability to bind to a biological target. For instance, a significant dipole moment in 5-Phenyl- nih.govresearchgate.netdiazepane would suggest that it can engage in strong dipole-dipole interactions, influencing its physical properties and its interactions in a biological environment.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 5-Phenyl- nih.govresearchgate.netdiazepane) when bound to a second molecule (a receptor or enzyme) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-protein interactions. nih.gov

Elucidation of Proposed Binding Modes and Orientations

The 1,4-diazepane scaffold is a core component of many biologically active compounds, including ligands for sigma receptors and 5-HT6 receptors. nih.govopenpharmaceuticalsciencesjournal.com Molecular docking simulations are employed to investigate how derivatives of 5-Phenyl- nih.govresearchgate.netdiazepane might bind to the active sites of these protein targets. nih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding pocket and scores them based on a scoring function that estimates the binding affinity. The results provide a proposed binding mode, detailing the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For example, a docking study of a diazepane derivative might reveal that the phenyl group occupies a hydrophobic pocket within the receptor, while one of the nitrogen atoms of the diazepine ring forms a crucial hydrogen bond with an amino acid residue like tyrosine or serine in the active site. nih.gov These insights are critical for structure-activity relationship (SAR) studies and for the rational design of new, more potent analogues.

Interaction TypePotential Residues InvolvedDescription
Hydrogen Bonding Tyrosine, Serine, AspartateThe nitrogen atoms of the diazepine ring can act as hydrogen bond acceptors.
Hydrophobic Interactions Phenylalanine, Leucine, ValineThe phenyl ring can interact with nonpolar pockets in the binding site.
Pi-Pi Stacking Phenylalanine, Tyrosine, TryptophanThe aromatic phenyl ring can stack with aromatic residues in the protein.
Cation-Pi Lysine, ArginineInteraction between a positively charged residue and the electron-rich phenyl ring.

Note: This table presents potential interactions based on the structure of 5-Phenyl- nih.govresearchgate.netdiazepane and common protein active site features.

Prediction of Binding Energies and Interaction Profiles

Computational methods are pivotal in predicting how a ligand, such as a 5-Phenyl- chemisgroup.usresearchgate.netdiazepane derivative, will interact with a biological target, typically a protein receptor. By calculating the binding free energy, researchers can estimate the affinity of a compound for its target, a critical parameter in determining its potential efficacy.

Molecular dynamics (MD) simulations and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations are common approaches to determine these energetic contributions. For instance, studies on diazepane-containing derivatives targeting the sigma-1 (σ1) receptor have shown that binding is often driven by a combination of forces. nih.gov MD simulations can reveal the stability of the ligand-receptor complex over time and identify the key amino acid residues involved in the interaction. nih.gov

The primary forces contributing to the binding energy for diazepane-based ligands often include van der Waals forces and hydrophobic interactions. nih.gov In a study of one such diazepane derivative, seven specific residues (Leu105, Ile124, Phe107, Trp89, Val84, Leu182, and Tyr103) were identified as contributing significantly to the binding energy, primarily through these non-covalent interactions. nih.gov The analysis can break down the energetic contributions by each residue, highlighting "hot spots" for interaction. For example, the phenyl group of a ligand might slide into a pocket to interact with aromatic residues like Tryptophan (Trp) and Phenylalanine (Phe), while also forming hydrogen bonds with residues such as Threonine (Thr). nih.gov

Table 1: Example Amino Acid Contributions to Binding Energy for a Diazepane Derivative nih.gov
Amino Acid ResiduePrimary Interaction TypePredicted Energy Contribution (kcal/mol)
Leu105van der Waals / Hydrophobic> 0.9
Ile124van der Waals / Hydrophobic> 0.9
Phe107van der Waals / Hydrophobic> 0.9
Trp89van der Waals / Hydrophobic> 0.9
Val84van der Waals / Hydrophobic> 0.9
Leu182van der Waals / Hydrophobic> 0.9
Tyr103van der Waals / Hydrophobic> 0.9
Thr181Hydrogen BondVariable

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the optimization of lead compounds to enhance their desired properties. jmchemsci.com This approach is routinely used in modern drug design. mdpi.com

The process involves calculating a set of molecular descriptors for each compound in a dataset. nih.gov These descriptors quantify various physicochemical, topological, electronic, and steric properties of the molecules. researchgate.netnih.gov Statistical methods, such as multiple linear regression, are then employed to build a model that links these descriptors to the observed biological activity (e.g., pIC50 values). researchgate.netmdpi.com A robust QSAR model typically has a high squared correlation coefficient (R²) for the training set (e.g., > 0.6) and demonstrates good predictive power on an external test set of compounds. nih.gov

For scaffolds like 1,4-benzodiazepines, QSAR studies have helped elucidate the structural requirements for affinity to specific receptors. chemisgroup.us For example, analyses might reveal that bulky substituents at certain positions on the diazepine ring are beneficial for activity, while hydrophilic groups at other positions increase potency. mdpi.com The resulting models provide a clear understanding of the physicochemical properties and their interaction with receptors at a molecular level, which is invaluable for designing new derivatives with improved efficacy. chemisgroup.us

Table 2: Common Molecular Descriptors Used in QSAR Studies
Descriptor CategoryExample DescriptorsProperty Represented
PhysicochemicalLogP, Molar Refractivity (CMR)Lipophilicity, Molecular Volume/Polarizability researchgate.net
TopologicalWiener Index, Kier Flexibility IndexMolecular Branching, Shape, and Flexibility researchgate.net
ElectronicDipole Moment, Highest Occupied Molecular Orbital (HOMO) energyCharge Distribution, Electron-Donating Ability
StericMolecular Weight, van der Waals VolumeSize and Shape of the Molecule

Advanced Electron Density Analysis (Reduced Density Gradient - RDG, Electron Localization Function - ELF)

Advanced electron density analysis methods provide a detailed picture of chemical bonding and non-covalent interactions within a molecule. These techniques, based on quantum mechanical calculations, offer a visual and quantitative understanding of a molecule's electronic structure.

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions. mdpi.com It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). mdpi.com The resulting 3D plots use a color scale to characterize the nature of the interactions. Large, green isosurfaces typically indicate weak, delocalized van der Waals interactions. mdpi.com Blue spikes in the plot signify strong, attractive interactions like hydrogen bonds, while red areas indicate strong steric repulsion. mdpi.com For 5-Phenyl- chemisgroup.usresearchgate.netdiazepane, RDG analysis could be used to visualize intramolecular interactions, such as potential weak hydrogen bonds involving the amine protons and the phenyl ring's π-system.

Electron Localization Function (ELF) analysis is a powerful tool for interpreting the nature of chemical bonding. aps.orgscielo.br The ELF value, which ranges from 0 to 1, represents the probability of finding an electron pair. researchgate.net High ELF values (close to 1) indicate a high degree of electron localization, which is characteristic of covalent bonds, lone pairs, and atomic cores. scielo.brresearchgate.net An ELF value of 0.5 corresponds to a uniform electron gas, typical of metallic bonding, while lower values suggest regions of electron delocalization. aps.orgresearchgate.net An ELF analysis of 5-Phenyl- chemisgroup.usresearchgate.netdiazepane would clearly distinguish the covalent C-C, C-N, and C-H bonds, showing high localization along the bond paths. It would also map the delocalized π-electron system of the phenyl ring.

Table 3: Interpretation of RDG and ELF Analysis Results
MethodPlot Feature / ValueInterpretation
Reduced Density Gradient (RDG)Green IsosurfaceWeak van der Waals Interactions mdpi.com
Blue IsosurfaceStrong Attractive Interactions (e.g., Hydrogen Bonds)
Red IsosurfaceStrong Steric Repulsion
Electron Localization Function (ELF)ELF ≈ 1.0High Electron Localization (Covalent Bonds, Lone Pairs) researchgate.net
ELF ≈ 0.5Electron Gas-like Delocalization (Metallic Bonds) aps.orgresearchgate.net
ELF < 0.5Low Electron Density / High Delocalization researchgate.net

In Silico Prediction of Molecular Properties Relevant to Pharmacokinetic Design (e.g., Lipophilicity)

In silico methods are indispensable for the early-stage prediction of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netnih.gov These computational tools can forecast key pharmacokinetic parameters, allowing chemists to prioritize compounds with favorable drug-like characteristics and filter out those likely to fail later in development. nih.govnih.gov

Beyond lipophilicity, in silico tools can predict a wide range of other ADMET (ADME and Toxicity) parameters. For 1,4-diazepane derivatives, these predictions can guide modifications to improve properties like human oral absorption, blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes like Cytochrome P450 (CYP450). openpharmaceuticalsciencesjournal.com For example, a compound's adherence to guidelines like Lipinski's Rule of Five can be quickly assessed to gauge its potential as an orally available drug. openpharmaceuticalsciencesjournal.com

Table 4: Example of In Silico Predicted Properties for a 1,4-Diazepane Derivative openpharmaceuticalsciencesjournal.com
PropertyPredicted Value / StatusPharmacokinetic Relevance
Lipophilicity (QPlogPo/w)0.977Influences solubility, absorption, and distribution
Aqueous Solubility (QPlogS)-0.645Crucial for absorption and formulation
Caco-2 Permeability (QPP Caco)45.793Indicator of intestinal absorption
Blood-Brain Barrier Permeation (QPlog BB)0.057Predicts ability to enter the central nervous system (CNS)
Human Oral Absorption (%)62.393%Estimates bioavailability after oral administration
Lipinski's Rule of Five Violations0General indicator of drug-likeness
Jorgensen's Rule of Three Violations0Indicator of oral bioavailability

Chemical Reactivity and Mechanistic Investigations of 1,4 Diazepane Compounds

Reaction Mechanisms Governing Diazepane Ring Formation and Transformation

The formation of the 1,4-diazepane ring, a key structural motif in many biologically active compounds, is achieved through various synthetic strategies, primarily involving the cyclization of linear precursors. A common and foundational method is the condensation reaction between a 1,2-diamine (such as ethylenediamine) and a suitable dielectrophile, like an α,β-unsaturated carbonyl compound or a β-haloketone. These reactions capitalize on the nucleophilicity of the amine groups to form the seven-membered heterocyclic ring.

More advanced domino processes have been developed for a step- and atom-economical synthesis of 1,4-diazepanes. One such method involves the reaction of 1,2-diamines with alkyl 3-oxohex-5-enoates. This process is highlighted by the in situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to yield the diazepane core. nih.gov

Transformations of the pre-formed diazepane ring are also crucial for creating diverse derivatives. For instance, azetidine-fused 1,4-benzodiazepine (B1214927) compounds can undergo selective ring-opening reactions. Treatment with nucleophiles like sodium azide, potassium cyanide, or sodium thiophenoxide leads to the opening of the strained four-membered azetidine ring, thereby functionalizing the diazepine (B8756704) core at the C3 position. mdpi.com

Computational and experimental studies have provided significant insights into the mechanisms governing the formation and conformational behavior of diazepine rings. Theoretical studies, using methods like Density Functional Theory (DFT), have been employed to investigate the reaction pathways for diazepine synthesis. nih.gov For example, the synthesis of 1,4-diazepines from cetimine intermediates and aromatic aldehydes has been studied to elucidate the reaction mechanism, identify the different species involved, and determine their relative stabilities.

DFT calculations have also been used to explore the mechanism of functional group transformations on the diazepane scaffold. A study on the N-alkylation of 1,4-diazepane-6-amine via reductive amination confirmed that tri-alkylated products are formed through the direct reductive amination of a di-alkylated intermediate. The mechanism involves a nucleophilic attack of the secondary endocyclic nitrogen onto a carbonyl carbon, followed by H-transfer to form a hemiaminal, which is then reduced. nih.gov

Experimental techniques, such as dynamic and 2D-EXSY NMR, combined with DFT calculations, have been used to characterize the ring-inversion process of related 1,4-benzodiazepin-2-ones. These studies are crucial for understanding the conformational dynamics of the seven-membered ring, which is a key factor in the biological activity and stereochemical outcomes of reactions involving these scaffolds. vt.edu

Achieving control over regioselectivity and diastereoselectivity is paramount in the synthesis of complex, substituted 1,4-diazepane derivatives. A notable example is the divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones. This one-pot synthesis proceeds through a sequential 1,4-conjugated addition of an N-unsubstituted aliphatic 1,3-diamine to a 1,2-diaza-1,3-diene, followed by a regioselective 7-exo cyclization to furnish the diazepinone product. nih.gov The choice of diamine is critical; using 2-aminobenzylamine under similar conditions selectively yields 5H-1,4-benzodiazepine-3-carboxylates instead. nih.gov

Diastereoselectivity has been demonstrated in palladium-catalyzed reactions. For instance, a palladium-catalyzed aza-Michael reaction provides a route to 2,3,4,5-tetrahydrobenzodiazepines as a single diastereomer. mdpi.com Similarly, the synthesis of enantiopure 3-carboxamide-1,4-benzodiazepin-5-ones has been achieved where the cyclization method dictates the stereochemical outcome. A complete reversal of diastereoselectivity was observed depending on whether the cyclization was performed via a Staudinger/aza-Wittig reaction or a reduction reaction. nih.gov This control is significant as the orientation of substituents is critical for selective receptor binding. nih.gov

Functional Group Transformations and Derivatization Reactions

The nitrogen atoms of the 1,4-diazepane ring are primary sites for functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties.

Selective N-alkylation and N-acylation are fundamental transformations in 1,4-diazepane chemistry. Reductive amination is a key strategy for N-alkylation, where a carbonyl compound reacts with a secondary amine on the diazepane ring, followed by reduction. Investigations into this process have shown that sequential additions of the aldehyde and a reducing agent like sodium borohydride can favor the formation of tri-alkylated products over mono- or di-alkylated ones. nih.gov

N-acylation is readily achieved by reacting the diazepane core with acylating agents. For example, 1-benzyl-1,4-diazepane can be acylated by treatment with various aroyl chlorides to produce the corresponding N-acylated derivatives. nih.gov Furthermore, ring-opening reactions can be initiated by N-acylation. The reaction of azetidine-fused diazepinones with methyl chloroformate leads to N-acylation followed by the opening of the azetidinium ring to yield 2-chloroethyl-substituted 1,4-benzodiazepine derivatives. mdpi.com

Table 1: Ring-Opening N-Functionalization of Azetidinium Intermediates
EntrySubstrate (R)NucleophileProductYield (%)Time (h)
1HNaN₃3-(2-azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] nih.govbenthamdirect.comdiazepin-2-one916
28-ClNaN₃3-(2-azidoethyl)-7-chloro-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] nih.govbenthamdirect.comdiazepin-2-one956
38-MeNaN₃3-(2-azidoethyl)-4,8-dimethyl-1,3,4,5-tetrahydro-2H-benzo[e] nih.govbenthamdirect.comdiazepin-2-one916
4HKCN3-(2-cyanoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] nih.govbenthamdirect.comdiazepin-2-one7824
58-ClKCN7-chloro-3-(2-cyanoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] nih.govbenthamdirect.comdiazepin-2-one7324
68-MePhSNa4,8-dimethyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e] nih.govbenthamdirect.comdiazepin-2-one9512

Data sourced from a study on the synthesis of functionalized 1,4-benzodiazepine derivatives. mdpi.com

The introduction of halogen and nitro substituents onto the 5-Phenyl- nih.govbenthamdirect.comdiazepane scaffold would primarily occur on the phenyl ring via electrophilic aromatic substitution. The diazepane moiety itself influences the regioselectivity of this reaction. The nitrogen atoms of the diazepane ring possess lone pairs that can be donated to the aromatic ring through resonance, which would typically make the substituent an ortho, para-director.

However, the conditions required for nitration (e.g., HNO₃/H₂SO₄) and many halogenation reactions are strongly acidic. Under these conditions, the basic nitrogen atoms of the diazepane ring will be protonated. The resulting ammonium (B1175870) centers are strongly electron-withdrawing and deactivating. This inductive electron withdrawal deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Therefore, the nitration or halogenation of 5-Phenyl- nih.govbenthamdirect.comdiazepane is expected to yield primarily the meta-substituted product (e.g., 5-(3-nitrophenyl)- nih.govbenthamdirect.comdiazepane or 5-(3-halophenyl)- nih.govbenthamdirect.comdiazepane). In contrast, for related fused systems like imidazo[1,5-a] nih.govbenthamdirect.combenzodiazepines, direct substitution at the 8-position (on the benzo ring) with halogens or nitro groups has been successfully demonstrated. nih.gov

Catalysis in 1,4-Diazepane Chemistry

Transition metal catalysis, particularly with palladium and copper, plays a pivotal role in both the synthesis and functionalization of 1,4-diazepane and its benzo-fused analogues. mdpi.combenthamdirect.com

Palladium catalysts are extensively used for C-N bond formation, which is a key step in constructing the diazepine ring. benthamdirect.com The intramolecular Buchwald-Hartwig amination is a widely applied strategy for synthesizing 1,4-benzodiazepin-2,5-diones from easily prepared linear precursors. mdpi.com Palladium-catalyzed domino reactions, such as carboamination and aminoacetoxylation, provide efficient routes to functionalized 1,4-benzodiazepin-5-ones. mdpi.com For example, a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates proceeds via π-allylpalladium intermediates to afford the seven-membered benzodiazepine (B76468) core. nih.govmdpi.com

Copper catalysts also offer powerful methods for diazepine synthesis. Copper(I) iodide (CuI), in conjunction with ligands like N,N-dimethylglycine, effectively catalyzes the intramolecular cross-coupling reaction to form azetidine-fused 1,4-benzodiazepines. mdpi.com Copper has also been shown to promote the synthesis of 1,4-benzodiazepinones via alkene diamination. nih.gov Interestingly, the choice of metal catalyst can completely switch the reaction pathway. Starting from the same linear amide precursor, a palladium catalyst can trigger a domino N-arylation/C-H activation process to yield complex fused heterocycles, while a copper iodide catalyst promotes only the intramolecular N-arylation to give 1,4-benzodiazepine-2,5-diones. acs.org

Table 2: Catalyst Systems in Diazepine Synthesis
Reaction TypeCatalyst SystemSubstratesProduct TypeRef.
Intramolecular N-ArylationPd(OAc)₂ / LigandUgi-adducts1,4-Benzodiazepin-2,5-diones mdpi.com
Intramolecular C-N CouplingCuI / N,N-dimethylglycine1-(2-bromobenzyl)azetidine-2-carboxamidesAzetidine-fused 1,4-benzodiazepin-10-ones mdpi.com
Alkene DiaminationCu(2-ethylhexanoate)₂2-sulfonamido-N-allyl benzamides2-aminomethyl 1,4-benzodiazepin-5-ones nih.gov
Cyclization CascadePd(dba)₂ / LigandN-tosyl-2-aminobenzylamines + Propargylic carbonatesSubstituted 1,4-Benzodiazepines mdpi.com
Divergent Synthesis (N-Arylation)CuI / LigandLinear Amides1,4-Benzodiazepine-2,5-diones acs.org

Application of Lewis Acid Catalysts

One notable example of acidic catalysis in the synthesis of 1,4-diazepine derivatives is the use of Keggin-type heteropolyacids (HPAs). An efficient synthesis of substituted 1,4-diazepines has been developed through the reaction of ketimine intermediates with aldehydes in the presence of these solid acid catalysts. The study highlights the superior catalytic efficiency of HPAs compared to conventional catalysts like trifluoroacetic acid, leading to high yields and shorter reaction times. The catalytic activity was found to be dependent on the composition of the heteropolyacid, with the substitution of molybdenum atoms by vanadium atoms enhancing the catalytic performance.

The general mechanism for the acid-catalyzed synthesis of 1,4-diazepines involves the activation of a carbonyl group by the Lewis acid, followed by nucleophilic attack by a diamine to form an imine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the diazepine ring.

CatalystReactantsSolventReaction Time (h)Yield (%)
H₃PW₁₂O₄₀o-phenylenediamine (B120857), AcetoneEthanol575
H₄PMo₁₁VO₄₀o-phenylenediamine, AcetoneEthanol385
H₅PMo₁₀V₂O₄₀o-phenylenediamine, AcetoneEthanol292

Development of Recyclable Heterogeneous Catalysts for Synthesis

The development of recyclable heterogeneous catalysts is a key area of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. For the synthesis of nitrogen-containing heterocycles, including 1,4-diazepanes, various types of recyclable catalysts have been explored.

Heteropolyacids (HPAs): As mentioned in the previous section, Keggin-type heteropolyacids are effective catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov A significant advantage of these catalysts is their solid nature, which allows for easy separation from the reaction mixture and potential for recycling, although specific recycling studies for this particular reaction were not detailed in the cited source.

Carbon-based Materials: Carbon materials, such as activated carbon, graphite, and carbon nanotubes, can serve as supports for catalytically active species. These materials are attractive due to their high surface area, stability, and the ability to be functionalized. While direct examples for 5-Phenyl- nih.govmdpi.comdiazepane are not available, carbon-supported metal nanoparticles are widely used in the synthesis of various N-heterocycles and could be adapted for diazepine synthesis.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal centers make them promising candidates for heterogeneous catalysis. MOFs have been successfully employed in the synthesis of various heterocyclic compounds, and their application in 1,4-diazepane synthesis is a potential area for future research.

The use of recyclable catalysts offers a more sustainable approach to the synthesis of 1,4-diazepane derivatives, aligning with the principles of green chemistry.

Kinetic and Solvent Effects in Diazepane Synthesis

The formation of a seven-membered ring, such as the 1,4-diazepane scaffold, is often challenging due to unfavorable entropic and enthalpic factors. Understanding the reaction kinetics and the influence of solvents is crucial for optimizing the synthesis of these complex structures.

A theoretical study on the reaction mechanism of 1,4-diazepine synthesis from the reaction of ketimine intermediates with aromatic aldehydes has provided insights into the reaction pathways. The study investigated the tautomeric equilibrium of the intermediates and the energy barriers for the cyclization step. Such computational studies can help in predicting the most favorable reaction conditions and in the design of more efficient catalytic systems.

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. For the synthesis of seven-membered rings, the solvent can influence the conformation of the acyclic precursor, thereby affecting the feasibility of the intramolecular cyclization. Polar solvents may stabilize charged intermediates, potentially lowering the activation energy for the cyclization step. However, specific kinetic and solvent effect studies for the synthesis of 5-Phenyl- nih.govmdpi.comdiazepane are not available in the current literature. General studies on the synthesis of seven-membered rings have shown that the solvent can have a marked influence on the reaction yield and selectivity. For instance, in Brønsted acid-catalyzed cationic carbocyclization for the synthesis of dibenzo-fused seven-membered rings, solvents like 1,4-dioxane and chloroform were found to be optimal. acs.org

Further experimental and computational studies are needed to elucidate the detailed kinetics and solvent effects in the synthesis of 5-Phenyl- nih.govmdpi.comdiazepane to enable the rational design of highly efficient and selective synthetic routes.

Advanced Analytical Techniques in 1,4 Diazepane Research

Chromatographic Separation and Purification Methodologies

Chromatography is an indispensable tool in the synthesis and analysis of 1,4-diazepane derivatives. Various chromatographic techniques are employed, each serving a specific purpose, from reaction monitoring to the isolation of highly pure compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of compounds like 5-Phenyl- lcms.czdiazepane. warwick.ac.uk Analytical HPLC is utilized to determine the purity of a sample and to quantify its components, while preparative HPLC is employed to isolate and purify valuable products on a larger scale. warwick.ac.uk

In the context of 5-Phenyl- lcms.czdiazepane research, analytical HPLC can be used to separate the target compound from starting materials, by-products, and other impurities. The choice of stationary phase is critical; for aromatic compounds like 5-Phenyl- lcms.czdiazepane, a phenyl column can provide unique selectivity. thermofisher.com Reversed-phase chromatography, often using C18 columns, is also commonly employed.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. warwick.ac.uk The goal is to achieve a balance between purity, yield, and throughput. warwick.ac.uk Mass-based fraction collection can be integrated with preparative HPLC to selectively isolate the compound of interest. lcms.cz

Table 1: Illustrative HPLC Parameters for 5-Phenyl- lcms.czdiazepane Analysis

Parameter Analytical HPLC Preparative HPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm) C18 or Phenyl (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient) Acetonitrile/Water with 0.1% Formic Acid (Isocratic or Gradient)
Flow Rate 1.0 mL/min 20-100 mL/min
Detection UV at 254 nm UV at 254 nm and/or Mass Spectrometry (MS)
Injection Volume 5-20 µL 500-5000 µL
Objective Purity assessment, quantification Isolation and purification

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique ideal for monitoring the progress of chemical reactions in real-time. aga-analytical.com.pl It allows chemists to quickly assess the consumption of starting materials and the formation of products. For the synthesis of 5-Phenyl- lcms.czdiazepane, TLC can be used to determine the optimal reaction time and to check for the presence of intermediates or by-products.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (an organic solvent or a mixture of solvents). analyticaltoxicology.com After development, the separated spots can be visualized under UV light or by using a staining agent. aga-analytical.com.pl The retention factor (Rf) value for each spot is a characteristic property under a specific set of chromatographic conditions.

Table 2: Typical TLC System for Monitoring a 5-Phenyl- lcms.czdiazepane Synthesis

Parameter Description
Stationary Phase Silica gel 60 F254 coated aluminum plates
Mobile Phase (Eluent) Ethyl acetate/Hexane (e.g., 30:70 v/v)
Sample Application Capillary spotting of the reaction mixture
Development In a closed chamber saturated with the mobile phase
Visualization UV lamp (254 nm) and/or Potassium permanganate (B83412) stain
Analysis Comparison of Rf values of starting materials, product, and reaction mixture

For the purification of 5-Phenyl- lcms.czdiazepane on a laboratory scale, silica gel and alumina (B75360) column chromatography are the most common methods. teledynelabs.comcolumn-chromatography.com These techniques are used to separate the desired product from a reaction mixture based on the principles of adsorption chromatography. teledynelabs.com

Silica Gel Column Chromatography: Silica gel is a polar adsorbent and is the most widely used stationary phase. teledynelabs.comcolumn-chromatography.com The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the silica gel and thus elute more slowly than less polar compounds. teledynelabs.com The choice of eluting solvent is crucial for achieving good separation. youtube.com

Alumina Column Chromatography: Alumina (aluminum oxide) is another polar adsorbent that offers different selectivity compared to silica gel. column-chromatography.comteledynelabs.com It is available in acidic, neutral, and basic forms. sigmaaldrich.com Basic alumina is particularly useful for the purification of basic compounds like amines, which are present in the 1,4-diazepane ring, as it can prevent the tailing often observed on silica gel. teledynelabs.comteledyneisco.com

Table 3: Comparison of Silica Gel and Alumina for Column Chromatography

Feature Silica Gel Alumina
Adsorbent Type Polar, acidic Polar; available as acidic, neutral, or basic sigmaaldrich.com
Primary Application General purpose purification of a wide range of organic compounds teledynelabs.com Purification of amines, hydrocarbons, esters, and compounds sensitive to acid teledynelabs.comsigmaaldrich.com
Particle Size (typical) 40-63 µm silicycle.com 50-200 µm sigmaaldrich.com
Surface Area (typical) ~500 m²/g ~155-200 m²/g sigmaaldrich.com
Advantages High resolving power, wide availability, cost-effective grace.com Different selectivity from silica, good for basic compounds teledynelabs.comnih.gov
Considerations Can be too acidic for some sensitive compounds Can catalyze certain reactions (e.g., polymerization, hydrolysis) sigmaaldrich.com

Thermal Analysis for Material Characterization (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is valuable for determining the thermal stability and decomposition profile of compounds like 5-Phenyl- lcms.czdiazepane.

Table 4: Hypothetical TGA Data for 5-Phenyl- lcms.czdiazepane

Temperature Range (°C) Weight Loss (%) Interpretation
25 - 150 < 0.5% Loss of adsorbed moisture or residual low-boiling solvent.
150 - 250 ~1% Minor degradation or loss of a more tightly bound solvent.
> 250 Significant Onset of major thermal decomposition of the compound.

Techniques for Catalyst Characterization (e.g., X-ray Diffraction - XRD, Scanning Electron Microscopy - SEM, Energy Dispersive X-ray Spectroscopy - EDS, Fourier Transform Infrared Spectroscopy - FTIR)

In syntheses of 1,4-diazepane derivatives that involve heterogeneous catalysts, characterization of the catalyst is essential to understand its structure, composition, and morphology, which in turn influence its activity and selectivity.

X-ray Diffraction (XRD): XRD is a primary technique for determining the crystalline structure and phase composition of a catalyst. malvernpanalytical.commpg.de It provides information on the crystal lattice, crystallite size, and degree of crystallinity. malvernpanalytical.com For supported metal catalysts, XRD can identify the crystalline phases of both the active metal and the support material.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and topography of a catalyst. It reveals information about particle size, shape, and aggregation. silicycle.com

Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is used for elemental analysis. It can determine the elemental composition of the catalyst surface, providing information on the distribution of the active metal on the support.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify functional groups present in a material. In catalyst characterization, it can be used to study the interaction of reactant molecules with the catalyst surface, to identify surface species, and to characterize the support material. nih.gov For instance, characteristic vibrations of the phenyl group and C-N bonds in adsorbed species could be monitored. nih.gov

Table 5: Catalyst Characterization Techniques and Information Obtained

Technique Principle Information Provided
X-ray Diffraction (XRD) Diffraction of X-rays by crystalline structures mpg.de Crystalline phases, crystallite size, lattice parameters, phase purity malvernpanalytical.com
Scanning Electron Microscopy (SEM) Imaging with a focused beam of electrons Surface morphology, particle size and shape, topography silicycle.com
Energy Dispersive X-ray Spectroscopy (EDS) Analysis of X-rays emitted from the sample upon electron beam excitation Elemental composition and distribution on the surface
Fourier Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by molecular vibrations d-nb.info Functional groups, nature of adsorbed species, catalyst-support interactions nih.gov

Theoretical Frameworks and Design Principles for Advancing 1,4 Diazepane Chemistry

Structure-Affinity Relationship (SAR) Studies in Molecular Design

Structure-Affinity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its binding affinity to a biological target. In the context of 1,4-diazepane derivatives, SAR studies provide a roadmap for optimizing potency and selectivity. While specific SAR data for 5-Phenyl- nih.govscienceopen.comdiazepane is not extensively detailed in publicly available research, principles can be extrapolated from studies on related 1,4-diazepane and 5-aryl-1,4-benzodiazepine derivatives.

Key aspects of SAR for this class of compounds often revolve around the substituents on the phenyl ring and the diazepane nucleus. For instance, in a series of 1,4-diazepane-based inhibitors of the SARS-CoV-2 main protease, modifications to a phenyl ring within the structure had a significant impact on inhibitory activity. It was observed that the position of nitrogen atoms in a pyridine (B92270) ring, when substituted for the phenyl ring, was critical for activity. Furthermore, disubstitution on the phenyl ring, such as with 2-cyano and 4-chloro groups, led to a more potent compound than the corresponding monosubstituted derivatives. This suggests that the electronic and steric properties of substituents on the phenyl group, and their positioning, are key determinants of biological activity. nih.gov

The exploration of different aromatic and heterocyclic fragments attached to the diazepane core is another crucial area of SAR. In the development of sigma receptor (σR) ligands, a variety of aromatic moieties, including benzofuran (B130515) and quinoline (B57606), were linked to the 1,4-diazepane scaffold. This led to compounds with high affinity for σR subtypes. nih.gov These findings underscore the importance of the nature of the aryl group in modulating the pharmacological profile.

The following interactive table summarizes hypothetical SAR trends for 5-Phenyl- nih.govscienceopen.comdiazepane derivatives based on established principles from related compounds.

Position of Substitution Type of Substituent Effect on Affinity
Phenyl Ring (para-position)Halogen (e.g., Cl, F)Generally tolerated and can enhance activity
Phenyl Ring (ortho, meta-positions)Electron-withdrawing (e.g., CN, NO2)Can significantly alter binding affinity; position is critical
Phenyl Ring (para-position)Electron-donating (e.g., OCH3)May increase or decrease affinity depending on the target
Diazepane Nitrogen (N1)Small alkyl groupsCan influence conformation and binding
Diazepane Nitrogen (N4)Bulky aromatic groupsCan introduce additional binding interactions

Scaffold Evolution and Conformational Engineering

The seven-membered ring of 1,4-diazepane is conformationally flexible, capable of adopting several low-energy conformations such as chair, boat, and twist-boat forms. nih.gov This conformational flexibility can be both an advantage and a challenge in drug design. Scaffold evolution and conformational engineering aim to rigidify the diazepane ring into a bioactive conformation, thereby improving affinity and selectivity.

NMR spectroscopy, X-ray crystallography, and molecular modeling are powerful tools for studying the conformational preferences of 1,4-diazepanes. For a series of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, these techniques revealed an unexpected low-energy twist-boat conformation stabilized by an intramolecular π-stacking interaction. The synthesis of a macrocycle that locked the molecule in a similar conformation suggested that this geometry mimics the bioactive conformation. nih.gov This highlights a key strategy in conformational engineering: the introduction of constraints to favor a specific spatial arrangement.

The design of conformationally constrained analogs is a powerful approach to enhance the potency of 1,4-diazepane-based compounds. By understanding the preferred solution and solid-state conformation of the diazepane central ring, researchers can design and synthesize novel analogs with improved pharmacological properties. nih.gov

Approaches to scaffold evolution and conformational engineering include:

Introduction of rigidifying elements: Incorporating double bonds or fusing additional rings to the diazepane scaffold can limit conformational freedom.

Steric hindrance: The strategic placement of bulky substituents can favor a particular conformation.

Intramolecular interactions: Designing molecules that can form internal hydrogen bonds or π-stacking interactions can stabilize a desired conformation.

Computational-Experimental Synergy in Lead Compound Identification and Optimization

The integration of computational and experimental approaches has become indispensable in modern drug discovery for the identification and optimization of lead compounds. danaher.com This synergy is particularly valuable for complex scaffolds like 1,4-diazepane.

Computational methods such as molecular docking and molecular dynamics (MD) simulations can predict the binding modes of 1,4-diazepane derivatives and provide insights into the key interactions with their biological targets. For example, in the development of 1,4-diazepane-based sigma receptor ligands, MD simulations confirmed a strong and stable interaction of the most promising derivative with the active site of the receptor. nih.gov

Virtual screening of large compound libraries is another powerful computational tool for identifying novel hits. In the optimization of a SARS-CoV-2 Mpro inhibitor series, a virtual library was generated in silico based on a reductive amination reaction. The virtual compounds were then docked into the active site of the enzyme, and the best-scoring compounds were synthesized and evaluated, leading to the identification of potent inhibitors. scienceopen.com

The synergy between computational predictions and experimental validation creates an efficient iterative cycle for lead optimization:

Computational Modeling: Predict binding modes and affinities of virtual or existing compounds.

Chemical Synthesis: Synthesize the most promising candidates based on computational predictions.

Biological Evaluation: Experimentally determine the activity and other properties of the synthesized compounds.

Iterative Refinement: Use the experimental data to refine the computational models and design the next generation of compounds.

This integrated approach accelerates the drug discovery process, reduces the number of compounds that need to be synthesized and tested, and ultimately leads to the development of more effective and selective therapeutic agents based on the 1,4-diazepane scaffold.

Q & A

Basic: What are the established synthetic routes for 5-Phenyl-[1,4]diazepane, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves condensation reactions between amine precursors and carbonyl-containing intermediates. For example, substituting piperazine derivatives with aryl halides under catalytic conditions (e.g., palladium-based catalysts) can yield the target compound. Reaction parameters such as temperature, solvent polarity, and catalyst loading critically impact yield and purity. For instance, elevated temperatures (80–120°C) in polar aprotic solvents like DMF improve reaction kinetics but may increase side-product formation. Post-synthetic purification via column chromatography or recrystallization is essential to isolate the desired product .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm molecular structure by identifying proton environments and carbon frameworks.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and resolves stereoisomers using reverse-phase columns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Detects functional groups like C-N stretches in the diazepane ring. Methodological rigor requires cross-validating results across techniques to minimize instrumental artifacts .

Advanced: How can researchers design experiments to resolve contradictions between computational predictions and empirical data for this compound’s reactivity?

Answer:
Contradictions often arise from oversimplified computational models (e.g., neglecting solvent effects or non-covalent interactions). To address this:

Iterative Validation : Compare density functional theory (DFT) predictions with experimental kinetics under controlled conditions (e.g., solvent, pH).

Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify discrepancies.

Multi-Method Integration : Combine molecular dynamics (MD) simulations with empirical kinetic studies to capture dynamic interactions.

Advanced: What methodological frameworks are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

Answer:
SAR analysis requires a dual theoretical-empirical framework:

Theoretical Basis : Use ligand-based drug design (LBDD) principles or quantum mechanical models to predict binding affinities.

Experimental Validation : Employ radioligand binding assays (e.g., dopamine D3 receptor assays) to quantify activity.

Statistical Modeling : Apply multivariate regression or machine learning to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity. Ensure alignment with pharmacological hypotheses to avoid overfitting .

Advanced: How can factorial design optimize reaction parameters for synthesizing this compound derivatives?

Answer:
Full or fractional factorial designs systematically evaluate factors like temperature, catalyst concentration, and stoichiometry. For example:

  • Variables : 3 factors (A: temperature, B: solvent, C: catalyst).
  • Levels : High/low settings for each variable.
  • Outcome Metrics : Yield, purity, reaction time.
    Statistical tools (e.g., ANOVA) identify significant interactions and optimize conditions. Pre-experimental screening reduces the parameter space, minimizing resource expenditure .

Advanced: How can AI-driven tools enhance the development of this compound analogs for targeted applications?

Answer:
AI applications include:

  • Generative Models : Predict novel analogs with desired properties (e.g., blood-brain barrier permeability) via deep learning.
  • Process Automation : Integrate robotic synthesis platforms with AI for real-time reaction optimization.
  • Data Fusion : Combine cheminformatics datasets (e.g., ChEMBL) with quantum chemistry outputs to refine predictive accuracy.
    Ethical and reproducibility challenges require rigorous validation against experimental benchmarks .

Basic: What are the stability and storage conditions for this compound in laboratory settings?

Answer:
The compound is hygroscopic and light-sensitive. Recommended storage:

  • Temperature : –20°C in airtight containers.
  • Solvent : Dissolve in anhydrous DMSO or ethanol to prevent hydrolysis.
  • Handling : Use inert atmosphere (N2_2/Ar) during weighing. Regular stability testing via HPLC ensures integrity over time .

Advanced: How can researchers design comparative studies to evaluate this compound against existing diazepane derivatives?

Answer:

Hypothesis-Driven Selection : Prioritize derivatives with divergent substituents (e.g., halogen vs. alkyl groups).

Controlled Assays : Use standardized in vitro models (e.g., receptor binding, cytotoxicity) to minimize variability.

Meta-Analysis : Aggregate data from multiple studies to identify trends in efficacy or toxicity.

Mechanistic Elucidation : Pair comparative data with molecular docking to rationalize differences .

Advanced: How can researchers address reproducibility challenges in this compound synthesis across laboratories?

Answer:

Protocol Standardization : Publish detailed synthetic procedures with step-by-step metadata (e.g., solvent lot numbers, humidity levels).

Inter-Lab Collaborations : Conduct round-robin trials to identify systemic errors.

Quality Control Metrics : Implement in-line analytics (e.g., PAT tools) for real-time monitoring.

Open Data Sharing : Use repositories like Zenodo to share raw spectral data and reaction logs .

Advanced: How do ontological perspectives (e.g., realism vs. constructivism) influence methodological choices in this compound research?

Answer:

  • Realism : Assumes objective molecular properties drive reactivity; favors quantitative methods (e.g., kinetic studies, DFT).
  • Constructivism : Emphasizes contextual factors (e.g., lab conditions, instrumentation); prioritizes qualitative case studies or mixed-methods approaches.
    Aligning epistemological stance with experimental design ensures coherence in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.